molecular formula C5H9N3O2 B15288551 (2S)-1-nitrosopyrrolidine-2-carboxamide

(2S)-1-nitrosopyrrolidine-2-carboxamide

Cat. No.: B15288551
M. Wt: 143.14 g/mol
InChI Key: MDITUBMLGCNJBG-BYPYZUCNSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Pyrrolidinecarboxamide, 1-nitroso-, (S)-(9ci) typically involves the nitrosation of L-proline derivatives. The reaction conditions often include the use of nitrosating agents such as sodium nitrite in the presence of an acid, like hydrochloric acid, to facilitate the formation of the nitroso group . The reaction is usually carried out at low temperatures to control the rate of nitrosation and to prevent the formation of unwanted by-products.

Industrial Production Methods

In an industrial setting, the production of 2-Pyrrolidinecarboxamide, 1-nitroso-, (S)-(9ci) follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity of the product. The use of automated systems for the addition of reagents and temperature control is common to maintain consistency and efficiency in production .

Chemical Reactions Analysis

Types of Reactions

2-Pyrrolidinecarboxamide, 1-nitroso-, (S)-(9ci) undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Pyrrolidinecarboxamide, 1-nitroso-, (S)-(9ci) has several applications in scientific research:

    Chemistry: Used in the development and validation of analytical methods.

    Biology: Studied for its potential effects on biological systems, particularly in the context of nitrosamine-related research.

    Medicine: Investigated for its role in the synthesis of pharmaceutical compounds, particularly in the context of drug impurities and degradation products.

    Industry: Utilized in quality control processes for the production of pharmaceuticals

Mechanism of Action

The mechanism of action of 2-Pyrrolidinecarboxamide, 1-nitroso-, (S)-(9ci) involves its interaction with biological molecules through its nitroso group. This group can undergo various chemical transformations, leading to the formation of reactive intermediates that can interact with proteins, nucleic acids, and other cellular components. These interactions can result in modifications of biological molecules, potentially affecting their function and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Pyrrolidinecarboxamide, 1-nitroso-, (S)-(9ci) is unique due to its specific structural features, including the presence of both a nitroso group and a carboxamide group on the pyrrolidine ring. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C5H9N3O2

Molecular Weight

143.14 g/mol

IUPAC Name

(2S)-1-nitrosopyrrolidine-2-carboxamide

InChI

InChI=1S/C5H9N3O2/c6-5(9)4-2-1-3-8(4)7-10/h4H,1-3H2,(H2,6,9)/t4-/m0/s1

InChI Key

MDITUBMLGCNJBG-BYPYZUCNSA-N

Isomeric SMILES

C1C[C@H](N(C1)N=O)C(=O)N

Canonical SMILES

C1CC(N(C1)N=O)C(=O)N

Origin of Product

United States

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